molecular formula C17H26N2O3 B3071184 benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate CAS No. 1008457-92-8

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

Cat. No. B3071184
CAS RN: 1008457-92-8
M. Wt: 306.4 g/mol
InChI Key: ASGOSUHDCGODBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate is a complex organic compound. It has been manually annotated by a third party and has a role as an anticoronaviral agent . The compound has a molecular formula of C29H39N5O6S, an average mass of 585.720, and a mono-isotopic mass of 585.26211 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C29H39N5O6S/c1- 17 (2) 14- 22 (33- 27 (38) 23 (18 (3) 4) 34- 29 (39) 40- 16- 19- 8- 6- 5- 7- 9- 19) 26 (37) 32- 21 (15- 20- 10- 11- 30- 25 (20) 36) 24 (35) 28- 31- 12- 13- 41- 28/h5- 9,12- 13,17- 18,20- 23H,10- 11,14- 16H2,1- 4H3, (H,30,36) (H,32,37) (H,33,38) (H,34,39) /t20- ,21- ,22- ,23- /m0/s1 . This string represents the compound’s molecular structure.

Scientific Research Applications

Acetylcholinesterase (AChE) Inhibition

Benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate: was initially designed as a potential acetylcholinesterase (AChE) inhibitor. AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter critical for cognitive function. Inhibition of AChE is relevant in the context of Alzheimer’s disease (AD), where reduced acetylcholine levels contribute to cognitive decline. Two specific compounds, 4g and 3a , demonstrated significant inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM . Further studies could explore their potential therapeutic use in AD treatment.

Anticancer Activity

Several derivatives of benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate exhibited strong cytotoxicity against human cancer cell lines. Notably, compounds 3c , 3e , 5c , 5e , and 5g displayed IC50 values (concentration required for 50% inhibition) in the range of 0.65–7.17 μM. Among them, 5g stood out as the most potent, with an IC50 value of 0.65 μM—surpassing even the positive control drug adriamycin. These findings suggest that 5g holds promise as a potential anticancer agent .

Synthetic Methodology

The synthesis of novel derivatives incorporating the 1-benzyl-1H-1,2,3-triazole moiety involved a one-pot C–C and C–N bond-forming strategy. This eco-friendly protocol avoided the use of metal catalysts and utilized aqueous solvent. The resulting compounds showed diverse biological activities, emphasizing the importance of efficient synthetic methods .

Other Potential Applications

While the mentioned fields are well-studied, there may be additional unexplored applications for benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate. Researchers could investigate its effects on other enzymes, receptors, or cellular processes.

properties

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGOSUHDCGODBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Reactant of Route 3
Reactant of Route 3
benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.